![molecular formula C16H12FN3O3 B1443877 Flubendazole D3 (methyl D3) CAS No. 1173021-08-3](/img/structure/B1443877.png)
Flubendazole D3 (methyl D3)
Overview
Description
Flubendazole D3, also known as Methyl-d3 [5- (4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, is the deuterium labeled version of Flubendazole . Flubendazole is a safe and efficacious anthelmintic agent, which is widely used for anthelmintic to human, rodents, and ruminants . It is a member of the class of mebendazole in which the benzoyl group is replaced by a p-fluorobenzoyl group .
Synthesis Analysis
Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Molecular Structure Analysis
The molecular formula of Flubendazole D3 is C16D3H9FN3O3 . The molecular weight is 316.30 g/mol .
Scientific Research Applications
Pharmacokinetics and Metabolism
Flubendazole Metabolism in Human Liver and Cancer Cell Lines : Flubendazole (FLU), initially used for treating parasitic infections, shows potential as an anti-cancer agent. FLU's primary metabolite in the human liver is FLU with a reduced carbonyl group (FLUR). Various human cancer cell lines can form FLUR and, in some cases, methylated FLUR. This metabolism varies significantly among cell lines, correlating with the expression level of carbonyl reductase 1. This research supports FLU's potential in anti-cancer therapy (Raisová Stuchlíková et al., 2018).
Chiral High-Performance Liquid Chromatographic Determination : Studies on FLU and its metabolites show that it undergoes stereospecific enzymatic carbonyl reduction. This research used high-performance liquid chromatography to separate FLU metabolites, revealing the stereospecificity of the process and the formation of enantiomers (Nobilis et al., 2007).
Anticancer Potential
Antitumor Effects by Inhibiting STAT3 and Activating Autophagy : Flubendazole displays potent anti-tumor activity in colorectal cancer cell lines and a mouse model. It inhibits STAT3 signaling and triggers autophagy, leading to significant cell apoptosis in cancer cells. These findings suggest that FLU could be a novel anticancer drug (Lin et al., 2019).
Mitotic Catastrophe and Apoptosis in Melanoma Cells : FLU induces dramatic changes in cell morphology, disrupts microtubule structure and function, and leads to mitotic catastrophe and apoptosis in malignant melanoma cells. Different signaling pathways are activated in different cell lines, highlighting FLU's treatment potential in melanoma (Čáňová et al., 2018).
Antimicrobial Properties
- Antimicrobial and Anticancer Properties of AgNPs : Di-methyl flubendazole synthesized from Carica papaya leaves was used to create silver nanoparticles (AgNPs). These AgNPs displayed strong antibacterial activity and exhibited antiproliferative effects on cancer cell lines, highlighting a novel and cost-effective natural antitumor and antibacterial agent (Devanesan et al., 2021).
Drug Delivery and Stability
- Amorphous Drug Delivery Technologies : A study investigated three amorphous technologies to improve the dissolution rate and oral bioavailability of FLU. Results showed that certain formulations remained amorphous and did not crystallize under specific conditions, linking various amorphous formulations to enhanced biopharmaceutical performance (Vialpando et al., 2016).
Mechanism of Action
Target of Action
Flubendazole-d3, also known as Flubendazole D3 (methyl D3), primarily targets microtubules and STAT3 . Microtubules are a component of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Flubendazole-d3 exerts its effects by inhibiting the function of microtubules and STAT3 . It interferes with microtubule dynamics, leading to cell collapse and death . Additionally, it blocks the phosphorylation of STAT3 in a dose- and time-dependent manner, regulating the transcription of STAT3 target genes encoding apoptotic proteins .
Biochemical Pathways
The inhibition of microtubule function and STAT3 by Flubendazole-d3 affects several biochemical pathways. It leads to the upregulation of the p53 signaling pathway , resulting in cell cycle arrest at the G2/M phase . This arrest is followed by caspase-dependent cell death in cells .
Pharmacokinetics
It is known that flubendazole, the non-deuterated form, has good oral bioavailability in animals, ranging from 15% to more than 100% . More research is needed to fully understand the ADME properties of Flubendazole-d3.
Result of Action
The molecular and cellular effects of Flubendazole-d3’s action include significant inhibition of cell proliferation and survival . It induces p53-mediated apoptosis and arrests the cell cycle at the G2/M phase . These effects suggest that Flubendazole-d3 could be a promising agent for use in cancer treatment .
Future Directions
properties
IUPAC Name |
trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUVMUXAHMANV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746832 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173021-08-3 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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